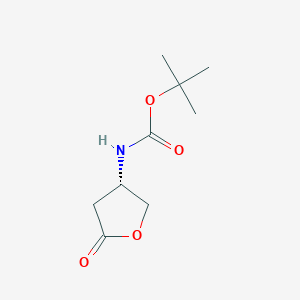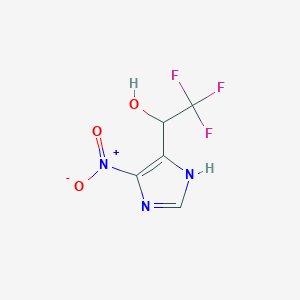![molecular formula C20H25NO B010133 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol CAS No. 103290-89-7](/img/structure/B10133.png)
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol, also known as D3-phenol, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is not fully understood. However, it is believed to act as a dopamine D3 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemische Und Physiologische Effekte
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies of the receptor's function. However, one limitation of using 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol may have potential applications in PET imaging studies as a radioligand for the dopamine D3 receptor. Further research is needed to optimize the synthesis and labeling of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol for this purpose. Overall, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol is a promising compound that has the potential to contribute to the development of new therapies for various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
Eigenschaften
CAS-Nummer |
103290-89-7 |
|---|---|
Produktname |
3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol |
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-[1-(3-phenylpropyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-12-4-10-18(15-20)19-11-6-14-21(16-19)13-5-9-17-7-2-1-3-8-17/h1-4,7-8,10,12,15,19,22H,5-6,9,11,13-14,16H2 |
InChI-Schlüssel |
GWEATAQTNLRXBM-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Kanonische SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Synonyme |
3-[1-(3-Phenylpropyl)-3-piperidinyl]phenol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

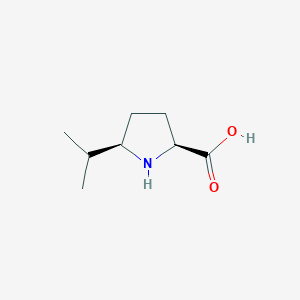
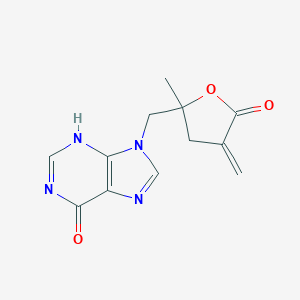
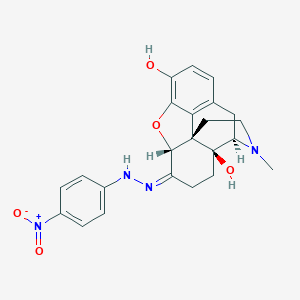
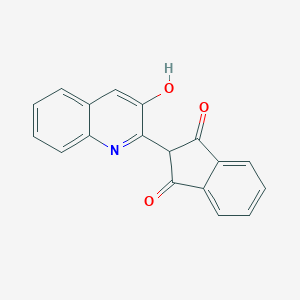
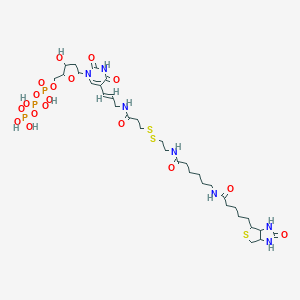


![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
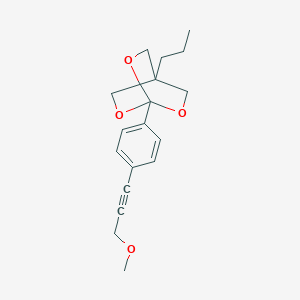
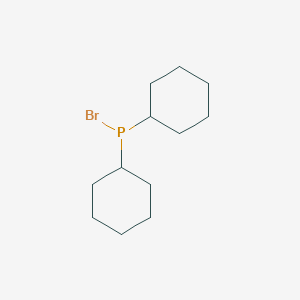
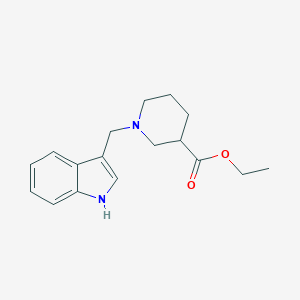
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
